

Application Note and Protocol: Williamson Ether Synthesis of 2,4-Bis(benzyloxy)benzaldehyde

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Compound of Interest

Compound Name: 2,4-Bis(benzyloxy)benzaldehyde

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This document provides a detailed protocol for the synthesis of **2,4-Bis(benzyloxy)benzaldehyde**, a valuable intermediate in organic synthesis, via the Williamson ether synthesis. The procedure involves the dialkylation of 2,4-dihydroxybenzaldehyde with a benzyl halide.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.^{[1][2]} In the synthesis of **2,4-Bis(benzyloxy)benzaldehyde**, the hydroxyl groups of 2,4-dihydroxybenzaldehyde are deprotonated by a base to form phenoxides, which then act as nucleophiles, attacking the electrophilic carbon of a benzyl halide, such as benzyl chloride or benzyl bromide, to form the corresponding ether linkages.^[3] This particular compound, with its two benzyloxy groups, serves as a key building block in the synthesis of more complex molecules in medicinal chemistry and materials science.^[3]

Data Presentation

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of **2,4-Bis(benzyloxy)benzaldehyde**.

Parameter	Value	Reference
Starting Material	2,4-Dihydroxybenzaldehyde	[4]
Reagent 1	Benzyl Chloride	[4]
Reagent 2	Sodium Carbonate	[4]
Solvent	Ethanol	[4]
Reactant Molar Ratio (approx.)	1 (2,4-dihydroxybenzaldehyde) : 2.5 (benzyl chloride) : 0.15 (sodium carbonate)	Calculated from [4]
Reaction Temperature	Reflux	[4]
Reaction Time	5 hours	[4]
Product Yield	60%	[4]
Melting Point	89-90 °C	[4]
Molecular Formula	C ₂₁ H ₁₈ O ₃	[5]
Molecular Weight	318.37 g/mol	[3]

Experimental Protocol

This protocol is based on a documented procedure for the Williamson ether synthesis of **2,4-Bis(benzyloxy)benzaldehyde**.[\[4\]](#)

Materials:

- 2,4-Dihydroxybenzaldehyde
- Benzyl chloride
- Sodium carbonate
- Ethanol
- Round-bottom flask

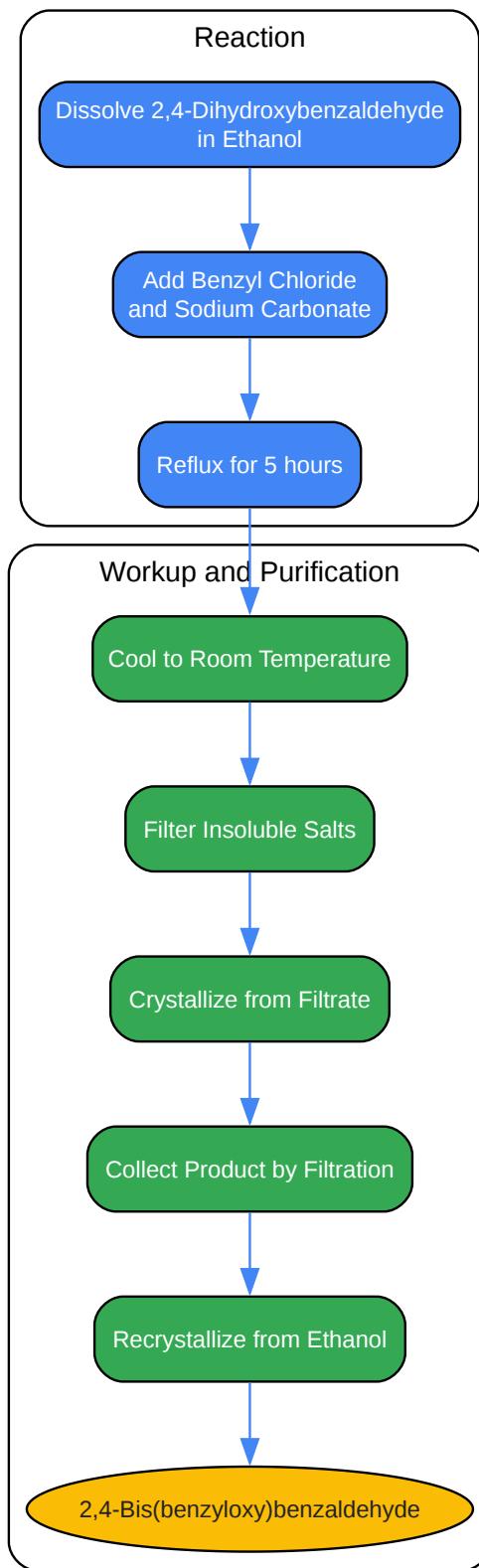
- Reflux condenser
- Heating mantle or oil bath
- Filtration apparatus (e.g., Büchner funnel and flask)
- Recrystallization apparatus
- Magnetic stirrer and stir bar

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 14.5 g of 2,4-dihydroxybenzaldehyde in 60 ml of ethanol.
- Addition of Reagents: To the stirred solution, add 30 ml of benzyl chloride followed by 1.7 g of sodium carbonate.[\[4\]](#)
- Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux with stirring for 5 hours.[\[4\]](#)
- Workup: After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
- Filtration: Remove the insoluble inorganic salts by filtration.
- Crystallization: Allow the filtrate to stand and cool further to induce crystallization of the product.
- Isolation of Product: Collect the solid product by filtration.
- Purification: Recrystallize the crude product from ethanol to obtain pure **2,4-Bis(benzyloxy)benzaldehyde**.[\[4\]](#)
- Drying and Characterization: Dry the purified product and determine its melting point. The expected melting point is 89-90 °C.[\[4\]](#)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **2,4-Bis(benzyloxy)benzaldehyde**.



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Caption: Workflow for the Williamson ether synthesis of **2,4-Bis(benzyloxy)benzaldehyde**.

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